7-(2-fluorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-[(2-FLUOROPHENYL)METHYL]-8-[(2-METHOXYETHYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyethylamino group, and a purine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-FLUOROPHENYL)METHYL]-8-[(2-METHOXYETHYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, including the introduction of the fluorophenyl and methoxyethylamino groups to the purine core. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the fluorophenyl group.
Amidation reactions: to attach the methoxyethylamino group.
Cyclization reactions: to form the purine ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[(2-FLUOROPHENYL)METHYL]-8-[(2-METHOXYETHYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine core.
Substitution: The fluorophenyl and methoxyethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized purine compounds.
Scientific Research Applications
7-[(2-FLUOROPHENYL)METHYL]-8-[(2-METHOXYETHYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2-FLUOROPHENYL)METHYL]-8-[(2-METHOXYETHYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives with different substituents, such as:
- 7-[(2-CHLOROPHENYL)METHYL]-8-[(2-METHOXYETHYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- 7-[(2-BROMOPHENYL)METHYL]-8-[(2-METHOXYETHYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
The uniqueness of 7-[(2-FLUOROPHENYL)METHYL]-8-[(2-METHOXYETHYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of 7-[(2-FLUOROPHENYL)METHYL]-8-[(2-METHOXYETHYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H20FN5O3 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
7-[(2-fluorophenyl)methyl]-8-(2-methoxyethylamino)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H20FN5O3/c1-21-14-13(15(24)22(2)17(21)25)23(16(20-14)19-8-9-26-3)10-11-6-4-5-7-12(11)18/h4-7H,8-10H2,1-3H3,(H,19,20) |
InChI Key |
IEJXRXFBPWDFBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCOC)CC3=CC=CC=C3F |
Origin of Product |
United States |
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